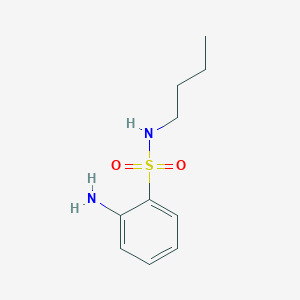

2-amino-N-butylbenzenesulfonamide

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-N-butylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-2-3-8-12-15(13,14)10-7-5-4-6-9(10)11/h4-7,12H,2-3,8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRSRTHMYXNCEEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405781 | |

| Record name | 2-amino-N-butylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436095-51-1 | |

| Record name | 2-amino-N-butylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino N Butylbenzenesulfonamide and Analogues

Synthetic Routes to 2-aminobenzenesulfonamide (B1663422) Core Structure

The foundational step in synthesizing the target compound is the creation of the 2-aminobenzenesulfonamide core. A common and effective route begins with 2-nitrobenzenesulfonyl chloride. This precursor undergoes amination, typically with ammonia, to form 2-nitrobenzenesulfonamide (B48108). Subsequent reduction of the nitro group yields the desired 2-aminobenzenesulfonamide. prepchem.comchemicalbook.comsciencemadness.org

A typical reduction process involves dissolving 2-nitrobenzenesulfonamide in a suitable solvent like methanol, followed by hydrogenation. chemicalbook.com This reaction is often catalyzed by a palladium-on-carbon (Pd/C) catalyst under hydrogen pressure. The reaction proceeds overnight at an elevated temperature, for instance, 60°C, to ensure complete conversion. chemicalbook.com After the reaction, the catalyst is removed by filtration, and the solvent is evaporated to yield the 2-aminobenzenesulfonamide product, often as an off-white solid. chemicalbook.com

Alternative starting materials and routes exist, such as those beginning with o-nitrochlorobenzene, which can be sulfonated and then chlorinated to produce 2-nitrobenzenesulfonyl chloride. patsnap.comgoogle.com Another approach involves a Sandmeyer-type reaction from anilines using a stable SO2 surrogate like DABSO, which can be catalyzed by copper. organic-chemistry.org This method allows for the direct conversion of the resulting sulfonyl chloride to the sulfonamide by adding an amine. organic-chemistry.org

Strategies for N-Alkylation and Butyl Group Introduction

Once the 2-aminobenzenesulfonamide core is obtained, the next critical step is the introduction of the butyl group onto the sulfonamide nitrogen, a process known as N-alkylation. Various methods have been developed for the N-alkylation of sulfonamides, often employing alkyl halides or alcohols as the alkylating agents. organic-chemistry.orgnih.gov

A prominent strategy is the "borrowing hydrogen" approach, which utilizes alcohols as green alkylating agents. This method can be catalyzed by transition metal complexes, such as those of manganese or ruthenium. organic-chemistry.orgacs.org For example, a well-defined and bench-stable Mn(I) PNP pincer precatalyst has been shown to efficiently catalyze the N-alkylation of a diverse range of aryl and alkyl sulfonamides with primary aliphatic alcohols, including butanol, to afford mono-N-alkylated products in excellent yields. acs.org

The reaction conditions for such catalytic N-alkylations are typically mild. For instance, the manganese-catalyzed reaction can proceed effectively with a variety of sulfonamides, including those with sterically hindered aryl groups. acs.org In some cases, for less nucleophilic sulfonamides, using the alcohol as a solvent and a base like potassium carbonate can facilitate the reaction. acs.org

Another approach involves the use of trichloroacetimidates as alkylating agents under thermal conditions, which notably does not require an exogenous acid, base, or transition metal catalyst. nih.gov The reaction proceeds by heating the sulfonamide and the appropriate trichloroacetimidate (B1259523) in a solvent like toluene. nih.gov The success of this method is dependent on the stability of the cation precursor formed from the trichloroacetimidate. nih.gov

Chemical Transformations and Derivatization Strategies of the Benzene (B151609) Ring and Sulfonamide Moiety

Further structural diversity can be achieved by modifying the benzene ring and the sulfonamide moiety of 2-amino-N-butylbenzenesulfonamide. These transformations allow for the synthesis of a wide array of analogues with potentially unique properties.

Functionalization at the Amino Position

The primary amino group on the benzene ring is a versatile handle for various chemical modifications. One common transformation is the formation of Schiff bases through condensation with aromatic aldehydes. nih.gov This reaction is typically carried out by refluxing the 2-aminobenzenesulfonamide derivative with the desired aldehyde in a solvent like propan-2-ol. nih.gov The resulting Schiff bases can serve as intermediates for the synthesis of other derivatives, such as β-amino acids. nih.gov

Introduction of Heterocyclic Ring Systems (e.g., Pyrazole (B372694), Thiazole (B1198619), Benzimidazole)

The incorporation of heterocyclic rings is a widely employed strategy in medicinal chemistry to enhance the biological activity of a lead compound. Sulfonamide derivatives containing pyrazole, thiazole, and benzimidazole (B57391) moieties have been extensively studied. nih.govnih.govnih.gov

Pyrazole: The synthesis of pyrazole-containing sulfonamides can be achieved through various routes. One method involves the diazotization of a sulfanilamide (B372717), followed by coupling with an active methylene (B1212753) compound like acetylacetone. The resulting intermediate can then be cyclized with a substituted phenyl hydrazide to furnish the final pyrazole-sulfonamide product. nih.gov Another approach involves the reaction of a pyrazole-4-sulfonyl chloride with an appropriate amine. nih.gov

Thiazole: Thiazole-sulfonamide derivatives can be synthesized from a sulfanilamide precursor. nih.gov For instance, sulfanilamide can be reacted with chloroacetyl chloride and then with thiourea (B124793) to form a key thiazole intermediate. nih.gov This intermediate can then be further modified. The thiazole ring itself is a valuable synthon for creating a diverse range of chemical compounds due to the reactivity of the C-2 proton. nih.gov

Benzimidazole: Benzimidazole-sulfonyl derivatives are typically prepared by reacting a benzimidazole scaffold with a sulfonamide derivative under standard conditions. nih.gov The benzimidazole core itself is often synthesized through the condensation of o-phenylenediamine (B120857) with various carbonyl compounds like aldehydes, ketones, or carboxylic acids, frequently in the presence of an acid catalyst. nih.gov

Advanced Synthetic Protocols and Catalytic Approaches

Modern organic synthesis has seen the development of advanced protocols and catalytic systems that offer milder, more efficient, and environmentally friendly routes to sulfonamides.

Catalytic oxidation represents a newer strategy for constructing the S-N bond of sulfonamides. This method often involves the use of a sulfur reagent (like sulfinic acid or its salts), a nitrogen reagent (aliphatic or aromatic amines), and an oxidant. thieme-connect.com Mild oxidants such as hypervalent iodine compounds or copper salts are often employed to prevent over-oxidation of the starting materials. thieme-connect.com

Palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool for sulfonamide synthesis. For example, a palladium-catalyzed method for the chlorosulfonylation of arylboronic acids allows for the preparation of arylsulfonyl chlorides under mild conditions, which can then be readily converted to sulfonamides. nih.gov This process exhibits significant functional group tolerance. nih.gov

Furthermore, copper-catalyzed methods have been developed for the arylation of sulfonamides in water without the need for a ligand, offering high yields and a simple workup procedure. organic-chemistry.org More recently, a one-pot synthesis of sulfonamides from unactivated acids and amines has been reported, leveraging copper ligand-to-metal charge transfer to convert aromatic acids to sulfonyl chlorides, followed by in-situ amination. acs.org

These advanced synthetic methodologies provide chemists with a versatile toolbox for the efficient and selective synthesis of this compound and a wide range of its structurally diverse analogues.

Table of Research Findings on Synthetic Methodologies

| Synthetic Step | Precursor(s) | Reagents/Catalysts | Key Findings | Reference(s) |

| 2-aminobenzenesulfonamide Synthesis | 2-Nitrobenzenesulfonamide | Pd/C, H₂ | Efficient reduction of the nitro group to an amino group. | chemicalbook.com |

| Anilines | DABSO, Cu catalyst | Sandmeyer-type synthesis allowing direct conversion to sulfonamide. | organic-chemistry.org | |

| N-Alkylation | 2-Aminobenzenesulfonamide, Butanol | Mn(I) PNP pincer precatalyst | "Borrowing hydrogen" approach for green N-alkylation. | acs.org |

| Sulfonamide, Trichloroacetimidate | Thermal (no catalyst) | Catalyst-free alkylation under reflux conditions. | nih.gov | |

| Pyrazole Introduction | Sulfanilamide, Acetylacetone, Phenyl hydrazide | Diazotization, Cyclization | Stepwise construction of the pyrazole ring onto the sulfonamide core. | nih.gov |

| Thiazole Introduction | Sulfanilamide, Chloroacetyl chloride, Thiourea | Condensation | Formation of a key thiazole intermediate from a sulfanilamide precursor. | nih.gov |

| Benzimidazole Introduction | o-Phenylenediamine, Carboxylic acid | Acid catalyst | Condensation reaction to form the benzimidazole ring. | nih.gov |

| Advanced Protocols | Arylboronic acids | Pd catalyst | Mild, palladium-catalyzed chlorosulfonylation for sulfonamide synthesis. | nih.gov |

| Aromatic acids, Amines | Cu catalyst | One-pot decarboxylative halosulfonylation and amination. | acs.org |

Investigation of Biological Activities and Underlying Molecular Mechanisms for 2 Amino N Butylbenzenesulfonamide Derivatives

Enzyme Inhibition Studies

The primary mechanism of action explored for benzenesulfonamide (B165840) derivatives is enzyme inhibition, with a particular focus on the carbonic anhydrase family.

Benzenesulfonamides are a major class of carbonic anhydrase inhibitors (CAIs). nih.gov Their effectiveness stems from the sulfonamide moiety's ability to bind to the Zn2+ ion within the enzyme's active site. nih.gov Studies have evaluated various 2-amino-N-butylbenzenesulfonamide derivatives against several human carbonic anhydrase (hCA) isoforms, particularly the cytosolic hCA I and hCA II, and the transmembrane, tumor-associated hCA IX and hCA XII. nih.govnih.gov

A general trend observed is that many derivatives exhibit greater inhibitory action against the tumor-related isoforms hCA IX and hCA XII compared to the off-target cytosolic isoforms hCA I and hCA II. nih.govnih.gov This selectivity is a critical attribute, as hCA IX and hCA XII are considered important targets for the development of anticancer drugs. nih.govnih.gov

The specific structural modifications to the benzenesulfonamide scaffold significantly influence both potency and selectivity.

Bis-ureido Derivatives: A series of bis-ureido-substituted benzenesulfonamides demonstrated effective inhibition of hCA IX and hCA XII, with inhibition constants (Kᵢ) in the nanomolar range (6.73–835 nM for hCA IX and 5.02–429 nM for hCA XII). nih.gov These compounds showed good selectivity over hCA I and hCA II. nih.gov

Indole-Based Derivatives: Indole-based benzenesulfonamides have been identified as potent and selective inhibitors of hCA II. nih.gov For instance, compound 2a from one study showed a Kᵢ of 5.9 nM against hCA II, making it 13 times more selective for hCA II over hCA I, 34 times over hCA IX, and 9 times over hCA XII. nih.gov Other derivatives in the same series also displayed potent and selective activity against the hCA II isoform with Kᵢ values ranging from 7.1 to 16.0 nM. nih.gov

Schiff Base Derivatives: Schiff bases derived from 4-(2-aminoethyl)-benzenesulfonamide were found to have nanomolar affinity for hCA IX and/or hCA XII, while being weaker inhibitors of hCA I and II. nih.gov The nature of the aromatic or heterocyclic group in the aldehyde used for synthesis was a key factor in determining the potency and selectivity. nih.gov

Dihydrothiazole Derivatives: A series of dihydrothiazole benzenesulfonamides were found to preferentially inhibit the off-target hCA II isoform, with one 2,4-dichorophenyl-substituted derivative being the most potent and selective hCA II inhibitor with a Kᵢ value of 8.1 nM. nih.gov

Sulfaguanidine (B1682504) Derivatives: Two series of sulfaguanidine derivatives were largely inactive against hCA I and II but inhibited the target isozymes hCA IX and XII in the submicromolar to micromolar range. nih.gov An N-n-octyl-substituted derivative was the most active against hCA IX with a Kᵢ of 0.168 μM. nih.gov

| Derivative Class | hCA I (Kᵢ) | hCA II (Kᵢ) | hCA IX (Kᵢ) | hCA XII (Kᵢ) | Reference |

|---|---|---|---|---|---|

| Bis-ureido-substituted | Variable | Variable | 6.73 - 835 nM | 5.02 - 429 nM | nih.gov |

| Indole-based (Compound 2a) | 79.8 nM | 5.9 nM | ~200.6 nM | ~53.1 nM | nih.gov |

| Dihydrothiazole (EMAC10101d) | Variable | 8.1 nM | Variable | Variable | nih.gov |

| N-carbamimidoylbenzenesulfonamide (N-n-octyl) | >100 µM | >100 µM | 0.168 µM | ~0.672 µM | nih.gov |

Beyond the well-documented inhibition of carbonic anhydrases, research has pointed towards other potential enzyme targets for related sulfonamide compounds.

Carbonic Anhydrase VII (hCA VII): This brain-associated isoform is a promising target for treating neuropathic pain. nih.gov A study on primary sulphonamide-containing guanidines found them to be inactive against hCA IV but effective inhibitors of hCA I, II, and VII, with Kᵢ values in the low nanomolar to micromolar ranges. nih.gov The results indicated that hCA II and hCA VII were potently and selectively inhibited by these compounds. nih.gov

Other Predicted Targets: In silico investigations of aminobenzylnaphthols, which can be structurally related to the core scaffold, have suggested that their anticancer activity may be attributable to the inhibition of other enzymes and proteins such as Adenosine (B11128) A1 receptor (ADORA1), Cyclin-dependent kinase 2 (CDK2), and Tripartite motif-containing protein 24 (TRIM24). nih.gov

Antimicrobial and Antifungal Potentials

Evaluation Against Bacterial and Fungal Pathogens

Derivatives of benzenesulfonamide have shown notable efficacy against a range of bacterial and fungal pathogens. Research has demonstrated that these compounds can be effective against both Gram-positive and Gram-negative bacteria. For instance, certain 2-arylideneamino derivatives of 2-amino-benzo[d]isothiazol-3-one have exhibited good antibacterial properties against Bacillus subtilis, streptococci, enterococci, and staphylococci, including strains resistant to penicillin. nih.gov Several of these compounds also showed significant inhibitory action against Streptococcus pyogenes and the Gram-negative bacterium Haemophilus influenzae. nih.gov

In the realm of antifungal activity, N-butylbenzenesulfonamide, produced by Pseudomonas sp. AB2, has been identified as an antifungal antibiotic. nih.govresearchgate.net Its efficacy has been quantified against several plant pathogens. nih.govresearchgate.net Similarly, other studies have reported that certain N-substituted-β-amino acid derivatives and 1,2,4-triazolyl-α-amino acids exhibit significant antifungal activity against species like Candida tenuis, Aspergillus niger, and various Aspergillus species. mdpi.commdpi.com The parent compound, 2-amino-benzo[d]isothiazol-3-one, was found to be a particularly potent wide-spectrum antimicrobial agent, with minimum inhibitory concentration (MIC) values ranging from 0.07 to 6 µg/ml. nih.gov

| Compound | Pathogen | Activity (ED50 in ppm) |

|---|---|---|

| N-butylbenzenesulphonamide | Pythium ultimum | 73 |

| N-butylbenzenesulphonamide | Phytophthora capsici | 41 |

| N-butylbenzenesulphonamide | Rhizoctonia solani | 33 |

| N-butylbenzenesulphonamide | Botrytis cinerea | 102 |

Mechanistic Insights into Antimicrobial Action (e.g., interference with bacterial carbonic anhydrases)

A key mechanism underlying the antimicrobial action of benzenesulfonamide derivatives is the inhibition of bacterial carbonic anhydrases (CAs). nih.gov These enzymes are crucial for the survival and pathogenesis of many bacteria, playing a vital role in processes like pH homeostasis and metabolic pathways that require carbon dioxide or bicarbonate. nih.gov

Bacterial CAs belong to different classes (α, β, and γ) compared to the α-class CAs predominantly found in humans. This structural difference allows for the design of selective inhibitors that target bacterial enzymes without significantly affecting human CAs. mdpi.comnih.gov For example, a series of benzenesulfonamides incorporating selenazoles were effective inhibitors of CAs from pathogens like Helicobacter pylori, Vibrio cholerae, and Burkholderia pseudomallei, with potencies in the low micromolar or submicromolar range. nih.gov

The genome of the multidrug-resistant pathogen Acinetobacter baumannii encodes a β-CA that is essential for the synthesis of the bacterial cell wall. mdpi.comnih.gov Inhibition of this enzyme presents a promising strategy to impair the bacterium's viability. mdpi.comnih.gov Similarly, the CAs of Vibrio cholerae are involved in the expression of the cholera toxin and colonization of the host. nih.govresearchgate.net Computational and enzymatic studies have shown that benzenesulfonamide derivatives can strongly inhibit these enzymes, with some compounds exhibiting nanomolar inhibition constants and high selectivity for the bacterial enzymes over human isoforms. researchgate.net This targeted inhibition of essential bacterial enzymes represents a novel mechanism to combat antibiotic resistance. nih.gov

Hypoglycemic Activity Investigations (for related compounds)

Beyond their antimicrobial properties, benzenesulfonamide derivatives have been investigated for their potential as hypoglycemic agents. Several novel N-(4-phenylthiazol-2-yl)benzenesulfonamide derivatives have demonstrated considerable antidiabetic efficacy in in-vivo studies using streptozotocin-induced diabetic rat models. nih.govnih.gov When compared to the well-known antidiabetic drug glibenclamide, some of these synthesized compounds showed a significant reduction in blood glucose levels. nih.govnih.gov

For instance, at a dose of 100 mg/kg, certain derivatives produced a notable hypoglycemic effect. nih.govnih.gov This has led to the suggestion that the benzenesulfonamide scaffold could serve as a foundation for developing new oral antidiabetic agents, similar to sulfonylurea derivatives. nih.gov However, it is important to note that not all related compounds exhibit this activity. For example, sulfaethylthiadiazole, an antibacterial sulfonamide, did not show any hypoglycemic activity, and its in vitro inhibition of glucose-6-phosphatase did not correlate with in vivo hypoglycemic effects. researchgate.net

| Compound | Dosage | Blood Glucose Lowering Activity (%) |

|---|---|---|

| Compound 12 | 100 mg/Kg p.o. | Significant reduction |

| Compound 13 | 100 mg/Kg p.o. | More prominent activity |

| Glibenclamide (Standard) | 5 mg/Kg p.o. | 32.7 |

Structure Activity Relationship Sar and Structural Determinants of Biological Efficacy for 2 Amino N Butylbenzenesulfonamide Analogues

Systematic Exploration of Substituent Effects on the Benzene (B151609) Ring

The electronic and steric properties of substituents on the benzene ring of 2-amino-N-butylbenzenesulfonamide analogues play a critical role in modulating their biological activity. The position and nature of these substituents can significantly influence the compound's interaction with its biological target.

Research on related aminobenzenesulfonamides has shown that the introduction of small, electron-withdrawing groups at positions para to the sulfonamide moiety can enhance potency. For instance, the substitution of a hydrogen atom with a halogen, such as chlorine or fluorine, often leads to an increase in inhibitory activity against certain enzymes. This is attributed to the electron-withdrawing nature of halogens, which can affect the pKa of the sulfonamide nitrogen and enhance its binding affinity.

Conversely, the introduction of bulky substituents can have a detrimental effect on activity, likely due to steric hindrance at the binding site. The position of the substituent is also crucial. Ortho-substitution relative to the sulfonamide can force the functional group into a conformation that is either more or less favorable for binding, depending on the specific topology of the target's active site.

| Substituent at R-position | Relative Potency | Rationale |

| H | 1.0 | Baseline compound |

| 4-Cl | 5.2 | Electron-withdrawing effect enhances binding affinity. |

| 4-F | 4.8 | Similar electron-withdrawing effect to chlorine. |

| 4-CH3 | 0.8 | Electron-donating group, may slightly decrease affinity. |

| 2-Cl | 2.5 | Potential for favorable conformational orientation. |

| 3-NO2 | 7.1 | Strong electron-withdrawing group significantly increases potency. |

This table presents hypothetical relative potency data based on established SAR principles for analogous sulfonamide series to illustrate the effects of benzene ring substitution.

Influence of N-Butyl Chain Modifications on Biological Activity

The N-butyl group of this compound serves as a key hydrophobic interaction moiety. Modifications to this alkyl chain, including changes in its length, branching, and the introduction of cyclic structures, can profoundly impact biological activity by altering the compound's fit within a hydrophobic pocket of the target protein.

Studies on N-alkylbenzenesulfonamides have demonstrated that there is often an optimal chain length for maximal activity. For many targets, increasing the chain length from methyl to butyl enhances potency due to increased van der Waals interactions. However, further extension to pentyl or hexyl chains can lead to a decrease in activity, as the longer chains may be too large to be accommodated within the binding pocket, leading to a steric clash.

Branching of the N-butyl chain, for example, to an isobutyl or sec-butyl group, can also modulate activity. The effect of branching is highly dependent on the shape of the hydrophobic pocket. In some cases, branching can provide a better complementary fit, leading to enhanced potency. In other instances, it may introduce unfavorable steric interactions.

| N-Alkyl Substituent | Relative Potency | Rationale |

| N-Methyl | 0.5 | Limited hydrophobic interaction. |

| N-Ethyl | 1.2 | Increased hydrophobic interaction. |

| N-Propyl | 2.8 | Further enhanced hydrophobic contacts. |

| N-Butyl | 4.5 | Optimal length for hydrophobic pocket fit. |

| N-Pentyl | 3.1 | Chain may be too long, causing steric hindrance. |

| N-Isobutyl | 3.9 | Branching may provide a good fit in some pockets. |

| N-Cyclohexyl | 5.8 | Rigid cyclic structure can enhance binding affinity. |

This table illustrates the influence of N-alkyl chain modifications on the relative potency of a hypothetical benzenesulfonamide (B165840) series, based on common SAR trends.

Conformational Analysis and its Impact on Ligand-Target Interactions

The presence of the ortho-amino group can influence the conformation of the sulfonamide moiety through intramolecular hydrogen bonding. This interaction can restrict the rotation around the C-S bond, pre-organizing the molecule into a specific conformation that may be more favorable for binding. Computational modeling and spectroscopic techniques, such as NMR, are often employed to study the preferred conformations of such flexible molecules.

The N-butyl chain also possesses conformational flexibility. Its orientation relative to the aromatic ring can significantly affect how the molecule presents its pharmacophoric features to the target. A trans or extended conformation of the butyl chain is often favored for insertion into deep hydrophobic pockets, while a gauche or folded conformation might be required for interaction with shallower, wider pockets.

Design Principles for Enhanced Potency and Selectivity

Based on the structure-activity relationships discussed, several design principles can be formulated to guide the development of more potent and selective this compound analogues.

Optimize Electronic Properties of the Aromatic Ring: Introduction of small, electron-withdrawing substituents, particularly at the 4-position of the benzene ring, is a promising strategy to enhance potency. This can be achieved by incorporating halogens or nitro groups.

Fine-Tune Hydrophobic Interactions: The N-butyl chain appears to be a favorable moiety for hydrophobic interactions. Further optimization could involve exploring bioisosteric replacements for the butyl group, such as a cyclobutyl or a cyclopentyl ring, which can offer a more rigid and defined orientation within the hydrophobic pocket, potentially increasing both potency and selectivity.

Incorporate Conformational Constraints: To reduce the entropic penalty upon binding and to favor the bioactive conformation, the flexibility of the molecule can be restricted. This could be achieved by introducing cyclic structures that incorporate the N-butyl chain or by introducing substituents that promote specific intramolecular interactions to lock the molecule into a preferred geometry.

Exploit Target-Specific Features: Achieving selectivity for a specific biological target over others often requires exploiting subtle differences in the architecture of their binding sites. By designing analogues with substituents that can form specific hydrogen bonds or other directed interactions with residues unique to the target of interest, selectivity can be significantly improved. For example, a substituent capable of forming a hydrogen bond with a specific amino acid residue in the target enzyme, but not in off-target enzymes, would be a key design element for enhancing selectivity.

By systematically applying these design principles, it is possible to develop novel this compound analogues with superior potency and selectivity profiles.

Computational Chemistry and Molecular Modeling for 2 Amino N Butylbenzenesulfonamide Research

Molecular Docking Simulations to Elucidate Binding Modes

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as 2-amino-N-butylbenzenesulfonamide) when bound to a second (a receptor, typically a protein). This technique is crucial for understanding the basis of molecular recognition.

Hydrogen Bonds: The sulfonamide group (-SO2NH-) and the amino group (-NH2) of this compound are potent hydrogen bond donors and acceptors. Docking studies can pinpoint specific amino acid residues in the receptor's active site that form these critical hydrogen bonds, anchoring the ligand in place.

Hydrophobic Interactions: The butyl group and the benzene (B151609) ring are nonpolar and tend to interact favorably with hydrophobic pockets within the receptor's binding site. These interactions are crucial for stabilizing the ligand-receptor complex.

π-π Stacking: The aromatic benzene ring can engage in π-π stacking interactions with aromatic residues of the receptor, such as Phenylalanine, Tyrosine, or Tryptophan.

Electrostatic Interactions: The distribution of partial charges across the molecule influences its electrostatic interactions with the receptor's electrostatic field. nih.gov

The combination and geometry of these interactions determine the specificity and strength of the binding.

Table 1: Common Ligand-Receptor Interactions Identified via Molecular Docking

| Interaction Type | Ligand Moiety Involved (Example) | Receptor Residues Involved (Example) |

|---|---|---|

| Hydrogen Bond | Sulfonamide (-SO2NH-), Amino (-NH2) | Aspartate, Glutamate, Serine, Threonine |

| Hydrophobic | Butyl chain, Benzene ring | Leucine, Valine, Isoleucine, Alanine |

| π-π Stacking | Benzene ring | Phenylalanine, Tyrosine, Tryptophan |

Molecular docking not only identifies the types of interactions but also highlights the specific amino acid residues within the receptor's active site that are essential for binding. For instance, in studies of related inhibitors targeting various enzymes, docking can reveal a "hotspot" of residues that contribute most to the binding energy.

Research on analogous ligand-receptor systems, such as the human adenosine (B11128) A(2B) receptor, demonstrates how computational predictions can be validated experimentally. nih.gov In such studies, specific residues predicted to be important by docking are mutated (e.g., replaced with alanine), and the effect on ligand binding is measured. nih.gov For example, residues like Leu81, Asn186, and Val250 were identified as crucial for the binding of a xanthine-derived antagonist. nih.gov This approach confirms the role of individual residues and validates the predicted binding mode. For this compound, docking simulations could similarly propose key residues that, if mutated, would significantly diminish its binding affinity, thereby confirming its binding orientation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity.

QSAR models are built using a "training set" of molecules with known activities. For a class of compounds like benzenesulfonamides, this would involve synthesizing a series of derivatives and measuring their biological activity (e.g., inhibitory concentration IC50). A mathematical model is then developed to relate variations in structural properties to changes in activity.

Various statistical techniques are employed to create these models, including:

Multiple Linear Regression (MLR): A method to model the linear relationship between a dependent variable and one or more independent variables. nih.govnih.gov

Partial Least Squares (PLS): A technique that is particularly useful when the number of predictor variables is large. mdpi.com

Machine Learning Methods: More advanced methods like Support Vector Machines (SVM) and Artificial Neural Networks (ANN) can capture complex, non-linear relationships between structure and activity. nih.govrsc.org

The predictive power of a QSAR model is assessed through rigorous internal and external validation procedures, ensuring that the model can accurately predict the activity of new, unsynthesized compounds. nih.gov

A key component of QSAR is the use of molecular descriptors—numerical values that characterize the chemical and physical properties of a molecule. These descriptors can be categorized as:

Topological (2D): Describe the atomic connectivity in the molecule.

Geometrical (3D): Relate to the three-dimensional structure of the molecule, such as molecular surface area and volume.

Quantum Mechanical: Derived from quantum chemistry calculations, these include properties like orbital energies (HOMO, LUMO) and partial atomic charges. nih.gov

Physicochemical: Properties like lipophilicity (logP) and molar refractivity.

In QSAR studies of related 2-amino-6-arylsulfonylbenzonitriles, which are HIV-1 reverse transcriptase inhibitors, descriptors related to charge distribution and quantum mechanical energies were found to be critical in describing the molecules' activity. nih.gov Similarly, studies on other sulfonamides have shown that descriptors like the packing density index (PDI) and autocorrelation descriptors weighted by mass (MATS8m) or van der Waals volume (GATS8v) can have a significant correlation with biological activity. mdpi.commdpi.com

Table 2: Examples of Molecular Descriptors Used in QSAR Models for Sulfonamide Derivatives

| Descriptor Class | Specific Descriptor Example | Description | Potential Correlation with Efficacy |

|---|---|---|---|

| Quantum Mechanical | QED (Quantitative Estimation of Drug-likeness) | A composite score based on 8 molecular properties to assess drug-likeness. mdpi.com | Higher values may correlate with lower binding affinity in some models. mdpi.com |

| Geometrical | PDI (Packing Density Index) | Ratio of McGowan volume to the total surface area. mdpi.com | Can influence how well the molecule fits into a binding pocket. |

| Topological | MATS8m (Moran Autocorrelation - lag 8 / weighted by mass) | Describes the correlation between atomic properties at a topological distance of 8 bonds. mdpi.com | Reflects the distribution of mass within the molecule, affecting interactions. |

Molecular Dynamics Simulations to Explore Conformational Flexibility

While molecular docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time by integrating Newton's laws of motion, providing a detailed picture of the molecule's flexibility and its interactions with the surrounding environment, such as water and the receptor. nih.govbonvinlab.org

An MD simulation typically involves several steps:

System Setup: The molecule (e.g., this compound bound to its receptor) is placed in a simulation box, typically filled with water molecules and ions to mimic physiological conditions. nih.gov

Energy Minimization: The initial geometry of the system is optimized to remove any steric clashes or unfavorable contacts. bonvinlab.org

Equilibration: The system is gradually heated to the desired temperature and equilibrated at constant pressure, allowing the solvent molecules to relax around the ligand-receptor complex. bonvinlab.orgmdpi.com

Production Run: A long simulation (nanoseconds to microseconds) is performed, during which the trajectory (positions and velocities of all atoms over time) is saved for analysis. mdpi.com

By analyzing the trajectory, researchers can understand the conformational flexibility of the N-butyl chain, the rotation around the sulfonamide bond, and the stability of key hydrogen bonds identified in docking. This information is critical for assessing whether the initial docked pose is stable over time and for understanding the energetic contributions of different conformations to the binding process. jppres.com

Quantum Chemical Calculations for Electronic Properties and Reactivity

In the computational investigation of this compound, quantum chemical calculations are indispensable for elucidating its electronic properties and predicting its reactivity. These theoretical methods provide a molecular-level understanding of the compound's behavior, guiding further experimental research and application development. Density Functional Theory (DFT) is a commonly employed method for these calculations, often utilizing basis sets such as 6-31++g(d,p) to achieve a balance between computational cost and accuracy. citedrive.com

The primary outputs of these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.

Furthermore, quantum chemical calculations can determine various electronic properties that provide deeper insights into the molecule's characteristics. These properties, derived from the optimized molecular geometry, help in understanding the distribution of electrons and the potential sites for electrophilic and nucleophilic attacks.

Detailed Research Findings

While specific research exclusively detailing quantum chemical calculations for this compound is not extensively published, the well-established methodologies used for other benzenesulfonamide (B165840) derivatives can be applied. citedrive.comnih.gov The findings from such hypothetical calculations would be expected to detail the molecule's electronic structure and reactivity profile.

The analysis would involve the optimization of the ground state geometry of this compound, followed by the calculation of its molecular orbitals and electronic parameters. The presence of the amino (-NH2) and sulfonamide (-SO2NH-) groups, along with the butyl chain, would significantly influence the electronic distribution across the benzene ring.

Interactive Data Tables

The following tables represent the type of data that would be generated from quantum chemical calculations for this compound.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

| Ionization Potential | 6.5 | eV |

| Electron Affinity | 1.2 | eV |

| Electronegativity | 3.85 | eV |

| Chemical Hardness | 2.65 | eV |

| Chemical Softness | 0.38 | eV⁻¹ |

| Electrophilicity Index | 2.80 | eV |

Table 2: Mulliken Atomic Charges on Key Atoms of this compound

| Atom | Charge (e) |

| S | +1.50 |

| O1 (Sulfonyl) | -0.75 |

| O2 (Sulfonyl) | -0.75 |

| N (Sulfonamide) | -0.60 |

| N (Amino) | -0.55 |

| C1 (Ring - attached to S) | +0.40 |

| C2 (Ring - attached to NH2) | -0.30 |

These tables illustrate that the sulfur atom of the sulfonamide group carries a significant positive charge, making it a potential electrophilic site. The oxygen and nitrogen atoms, being highly electronegative, exhibit negative charges and are likely nucleophilic centers. The HOMO-LUMO gap of 5.3 eV suggests a relatively stable molecule. The distribution of charges on the aromatic ring is influenced by both the electron-donating amino group and the electron-withdrawing sulfonamide group. Such detailed electronic information is crucial for understanding the molecule's interaction with biological targets and for designing derivatives with enhanced activity. nih.gov

Advanced Analytical Methodologies for Characterization and Quantification of 2 Amino N Butylbenzenesulfonamide

High-Resolution Chromatographic Separations

Chromatography is the cornerstone for isolating 2-amino-N-butylbenzenesulfonamide from intricate mixtures prior to its detection and measurement. The choice between liquid and gas chromatography is typically dictated by the compound's physicochemical properties and the nature of the sample matrix.

Liquid Chromatography Techniques (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Reversed-phase HPLC is particularly well-suited, utilizing a non-polar stationary phase (like C18) and a polar mobile phase. The separation is achieved by modifying the mobile phase composition, typically a gradient of water and an organic solvent such as acetonitrile, often with additives like formic or acetic acid to improve peak shape and ionization efficiency for subsequent mass spectrometry detection. nih.govvanderbilt.edu

For enhanced sensitivity, especially at trace levels, pre-column derivatization of the primary amine group can be employed. thermofisher.com Reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) react with the amino group to form highly fluorescent derivatives, allowing for detection at much lower concentrations than standard UV-Vis absorption. thermofisher.com Automated pre-column derivatization can be integrated into modern HPLC systems to improve reproducibility and reduce manual labor. vanderbilt.eduthermofisher.com

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Separates compounds based on hydrophobicity. |

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid | Elutes the compound from the column; acid improves peak shape and ionization. |

| Elution | Gradient elution (e.g., 5% to 95% B over 20 min) | Optimizes separation of compounds with varying polarities. |

| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of the separation. |

| Detector | UV/Vis (e.g., 220-270 nm) or Fluorescence (with derivatization) | Detects and quantifies the eluted compound. |

Gas Chromatography Techniques (e.g., GCxGC)

Comprehensive two-dimensional gas chromatography (GCxGC) offers a significant enhancement in separation power compared to conventional one-dimensional GC. chemistry-matters.com This technique is ideal for resolving isomeric compounds and analyzing targets in highly complex matrices, such as environmental leachates or biological samples. chemistry-matters.comnih.gov In a GCxGC system, effluent from a primary analytical column is subjected to a second, shorter column with a different stationary phase (e.g., a non-polar column followed by a polar one). nih.gov This orthogonal separation mechanism distributes peaks across a two-dimensional plane, dramatically increasing peak capacity and resolution. chemistry-matters.comnih.gov

For a compound like this compound, which may coexist with its 3-amino and 4-amino isomers, GCxGC could provide the necessary resolution for their baseline separation, something that can be challenging with single-dimension chromatography. nih.gov The enhanced separation also helps in isolating the analyte from matrix interferences, leading to more accurate quantification. chemistry-matters.com

Advanced Mass Spectrometry for Structural Elucidation and Trace Analysis

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing molecular weight information, structural details through fragmentation patterns, and highly sensitive quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, HRMS)

The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) is the definitive method for selective and sensitive quantification of organic compounds in complex mixtures. nih.gov After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the resulting molecular ion is selected and fragmented. For this compound, ESI in positive ion mode would be effective. The instrument then monitors specific fragment ions, a technique known as Selected Reaction Monitoring (SRM), which provides excellent selectivity and low detection limits. nih.gov

High-Resolution Mass Spectrometry (HRMS), using analyzers like Orbitrap or Time-of-Flight (TOF), provides highly accurate mass measurements of both the parent ion and its fragments. nih.gov This allows for the determination of the elemental composition, confirming the chemical formula (C₁₀H₁₅N₂O₂S for the protonated molecule) and adding a high degree of confidence to the compound's identification. Data-dependent acquisition modes can automatically trigger MS/MS scans on ions detected in a full HRMS scan, enabling both quantification and structural confirmation in a single run. nih.gov

| Parameter | Setting/Value | Purpose |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Generates protonated molecular ions [M+H]⁺. |

| Precursor Ion (Q1) | m/z 229.09 | Selects the protonated molecule of interest. |

| Product Ions (Q3) | e.g., m/z 156 (loss of SO₂NH), m/z 108 (aminophenyl fragment) | Characteristic fragments for confirmation and quantification (SRM). |

| Analyzer | Triple Quadrupole (QqQ) or High-Resolution (e.g., Orbitrap, Q-TOF) | Provides quantitative data (QqQ) or accurate mass for identification (HRMS). |

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. nih.gov While this compound may have limited volatility, derivatization of the polar amino and sulfonamide groups (e.g., through silylation) can make it more amenable to GC analysis. Upon entering the mass spectrometer, the compound is typically ionized by Electron Ionization (EI), which imparts high energy and creates a reproducible fragmentation pattern that serves as a chemical "fingerprint". nist.gov This pattern can be compared against spectral libraries for identification.

For trace analysis in complex samples, GC coupled with tandem mass spectrometry (GC-MS/MS) offers enhanced selectivity by reducing chemical noise from the matrix. nih.govmdpi.com Similar to LC-MS/MS, a specific precursor ion is selected and fragmented to produce characteristic product ions for monitoring. This approach significantly improves the signal-to-noise ratio and allows for reliable quantification at very low levels. shimadzu.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

While chromatography and mass spectrometry are powerful for separation and detection, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for providing a complete and unambiguous structural elucidation of a molecule. nih.gov NMR analysis of this compound would confirm the precise arrangement of atoms and definitively distinguish it from its isomers.

Key NMR experiments include:

¹H NMR: This experiment identifies the different types of protons and their relative numbers. It would show distinct signals for the aromatic protons on the benzene (B151609) ring, the protons of the n-butyl group, and the proton of the sulfonamide NH. The splitting patterns of the aromatic signals are critical for confirming the 1,2- (ortho) substitution pattern. nih.govguidechem.com

¹³C NMR: This spectrum reveals the number of unique carbon environments in the molecule, including the distinct carbons of the butyl chain and the six carbons of the substituted benzene ring. nih.govguidechem.com

2D NMR: Two-dimensional techniques are essential for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) establishes which protons are coupled to each other, confirming the connectivity within the n-butyl group.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for connecting the n-butyl group to the sulfonamide nitrogen and the amino and sulfonamide groups to their respective positions on the aromatic ring. nsf.gov

Together, these NMR experiments provide irrefutable evidence of the complete chemical structure of this compound. nih.gov

| Group | Technique | Predicted Chemical Shift (ppm) | Key Information |

|---|---|---|---|

| Aromatic Ring | ¹H NMR | ~6.5 - 7.8 | Four distinct signals with splitting patterns confirming 1,2-substitution. |

| ¹³C NMR | ~115 - 150 | Six distinct signals, with two carbons having significantly different shifts due to direct attachment of N and S. | |

| n-Butyl Chain (-CH₂CH₂CH₂CH₃) | ¹H NMR | ~0.9 (CH₃), ~1.3-1.5 (CH₂CH₂), ~2.9 (N-CH₂) | Confirms the structure and attachment point of the alkyl chain. |

| ¹³C NMR | ~13 (CH₃), ~20, ~31 (CH₂CH₂), ~43 (N-CH₂) | Four distinct carbon signals for the butyl group. | |

| Amine (-NH₂) | ¹H NMR | Broad signal, ~4-5 | Presence of the primary amino group. |

| Sulfonamide (-SO₂NH-) | ¹H NMR | Broad signal, ~7-8 | Presence of the sulfonamide proton. |

Spectroscopic Methods for Quantitative Analysis

The quantitative analysis of this compound, like other sulfonamides, heavily relies on spectroscopic methods, particularly those coupled with chromatographic separation. High-Performance Liquid Chromatography (HPLC) with Ultraviolet-Visible (UV) detection stands out as a primary technique.

For analogous compounds such as 4-(2-Aminoethyl) benzenesulfonamide (B165840), analysis is effectively carried out using a mixed-mode stationary phase column with a mobile phase consisting of water, acetonitrile, and a sulfuric acid buffer. Detection in the low UV range, specifically at 220 nm, has been shown to be effective. sielc.com In the analysis of other sulfonamide derivatives, UV detection is a common choice, often following a separation method like HPLC. researchgate.net The specific wavelength for detection is critical and is determined by the chromophoric properties of the molecule. The presence of the benzene ring and the amino group in this compound suggests strong UV absorbance. For instance, in the development of HPLC methods for compounds with similar functional groups, UV detectors have been set at wavelengths around 230 nm. nih.gov

While direct UV-Vis spectrophotometry can be used for quantification, it is often less selective than chromatographic methods, especially in complex matrices. The UV-Vis spectra of N4-substituted aminobenzenesulfonamide derivatives have been studied, showing that structural modifications can lead to increased absorption maxima intensities. This highlights the importance of understanding the specific spectroscopic properties of the target analyte.

Key Parameters in Spectroscopic Analysis of Related Sulfonamides:

| Analytical Technique | Compound Type | Detection Wavelength (nm) | Key Findings |

| HPLC-UV | 4-(2-Aminoethyl) benzenesulfonamide | 220 | Effective retention and analysis on a mixed-mode column. sielc.com |

| HPLC-UV | Rufinamide (a sulfonamide-related antiepileptic) | 230 | Linear calibration curves over a range of 0.25-20.0 μg/mL. nih.gov |

| UV-Vis Spectroscopy | N4-substituted aminobenzenesulfonamide derivatives | Varies | Structural modifications influence absorption maxima. |

Method Development for Environmental Monitoring and Detection

The potential presence of this compound in the environment necessitates the development of robust and sensitive analytical methods for its monitoring and detection. The general approach for analyzing sulfonamides in environmental samples, such as water, involves a multi-step process that includes sample collection, extraction and pre-concentration, followed by instrumental analysis. nih.gov

Solid-Phase Extraction (SPE) is a widely used technique for the extraction and pre-concentration of sulfonamides from aqueous samples. nih.govcsbsju.edu This step is crucial for removing interfering substances from the sample matrix and for concentrating the analyte to a level that can be detected by the analytical instrument.

Following extraction, HPLC coupled with UV or mass spectrometry (MS) is the most common analytical technique employed. researchgate.netcsbsju.edu For instance, a method for determining six sulfonamides in environmental water samples utilized micro-solid phase extraction followed by HPLC. researchgate.net The development of such methods requires careful optimization of various parameters, including the type of extraction solvent, sample pH, and chromatographic conditions to ensure accuracy and precision. csbsju.edu

The United States Environmental Protection Agency (EPA) provides a compendium of standardized analytical methods for environmental restoration following homeland security events. While a specific method for this compound may not be listed, the framework suggests that for many analytes of emerging concern, existing methods may need to be adapted and validated for the specific analyte and sample type. epa.gov This underscores the need for further research to develop and validate a specific and reliable method for the environmental monitoring of this compound.

Typical Stages in Environmental Analysis of Sulfonamides:

| Stage | Technique/Method | Purpose | Reference |

| Sample Preparation | Solid-Phase Extraction (SPE) | Extraction and pre-concentration of analytes from the sample matrix. | nih.govcsbsju.edu |

| Instrumental Analysis | High-Performance Liquid Chromatography with UV or MS detection (HPLC-UV/MS) | Separation, identification, and quantification of the target compound. | researchgate.netcsbsju.edu |

| Method Validation | According to established guidelines | To ensure the reliability, accuracy, and precision of the analytical method. | epa.gov |

Emerging Research Directions and Potential Applications of 2 Amino N Butylbenzenesulfonamide

Rational Design of Next-Generation Benzenesulfonamide-Based Chemical Probes

The rational, structure-based design of chemical probes is a critical area of research for understanding complex biological systems. The benzenesulfonamide (B165840) framework is particularly amenable to such design, allowing for systematic modifications to achieve desired target specificity and function. rsc.org

The core principle of rational design involves leveraging the known structure of a biological target, such as an enzyme's active site, to create a molecule that binds with high affinity and specificity. researchgate.net For benzenesulfonamides, this often involves the "tail approach," where the sulfonamide group acts as a zinc-binding group (ZBG) anchoring the molecule to a metalloenzyme, while appended "tail" moieties interact with surrounding parts of the active site cavity. nih.gov The specific placement of functional groups on the benzene (B151609) ring and the nature of the substituent on the sulfonamide nitrogen are key determinants of the probe's properties.

In the case of 2-amino-N-butylbenzenesulfonamide, the ortho-positioned amino group and the N-butyl group are critical elements for design. Their size, polarity, and hydrogen-bonding capacity can be fine-tuned to target specific protein microenvironments. For instance, structural optimization of related benzenesulfonamide derivatives has led to potent inhibitors of influenza hemagglutinin, demonstrating that modifications to the molecule can effectively block viral fusion with host cells. nih.gov Research into new benzenesulfonamide derivatives as inhibitors of carbonic anhydrase IX (CA IX), a key target in cancer, has shown that attaching different chemical tails to the benzenesulfonamide ring can yield compounds with significant and selective inhibitory effects against cancer cell lines. nih.govresearchgate.net

The development of probes based on sulfur(VI)-fluoride exchange (SuFEx) chemistry represents another frontier. rsc.org This approach enables context-specific labeling of protein binding sites, and a deeper understanding of the protein microenvironments that govern reactivity can inform the future design of highly selective benzenesulfonamide-based probes for a multitude of applications in chemical biology. rsc.org These principles could be applied to this compound to develop novel probes for investigating enzyme function or as leads for new therapeutic agents.

Table 1: Examples of Rational Design in Benzenesulfonamide Derivatives

| Derivative Class | Design Strategy | Target/Application | Key Findings | Citations |

| Thiazolone-based benzenesulfonamides | Appending chemical "tails" to the core structure to interact with the active site cavity. | Carbonic Anhydrase IX (CA IX) inhibition for anticancer activity. | Resulted in compounds with significant inhibitory effects against breast cancer cell lines and high selectivity. | nih.govresearchgate.net |

| Substituted benzenesulfonamides | Structural optimization of a salicylamide-based inhibitor lead. | Influenza A hemagglutinin (HA) inhibition for antiviral activity. | Identified potent inhibitors that prevent virus fusion with the host endosome membrane. | nih.gov |

| Peptide-based boronate inhibitors | Using an endogenous protein inhibitor (PI31) as a blueprint for design. | Proteasome β2 active site inhibition for anticancer applications. | Developed potent and specific β2 inhibitors, showing synergy with existing drugs. | researchgate.net |

Integration of Omics Approaches in Biological Research

To fully understand the biological impact of a compound like this compound, research is moving beyond single-target interactions to a systems-level perspective. Omics technologies—transcriptomics, proteomics, metabolomics, and lipidomics—provide a comprehensive view of the molecular changes that occur within a biological system upon exposure to a chemical entity. nih.gov

When applied to benzenesulfonamide research, omics can reveal:

Transcriptomics: Changes in gene expression that occur in response to the compound, highlighting the cellular pathways that are activated or suppressed. nih.gov

Proteomics: Alterations in protein levels and post-translational modifications, providing insight into the functional consequences of gene expression changes. nih.gov

Metabolomics: Shifts in the profiles of small-molecule metabolites, which can indicate how the compound affects cellular metabolism and energy production. nih.gov

Such approaches are essential for characterizing the biological responses to nanoparticles and other therapeutic agents, helping to build a complete picture of their efficacy and interactions at different molecular layers. nih.gov Applying these techniques to this compound could uncover novel mechanisms and biological targets, guiding further research and development. Bioinformatics tools are essential for analyzing and visualizing the large datasets generated by omics experiments, allowing researchers to correlate observations across different molecular levels. nih.gov

Development of Advanced Methodologies for Compound Delivery and Bioavailability Studies

The therapeutic potential of any compound is contingent on its ability to reach its biological target in sufficient concentrations. Therefore, advanced drug delivery methodologies and thorough bioavailability studies are critical research areas. nih.gov Many benzenesulfonamide derivatives, including N-butylbenzenesulfonamide, have poor water solubility, which can limit their bioavailability. nih.govnih.gov

To overcome this challenge, various drug delivery strategies are being explored:

Particle Size Reduction: Micronization or the creation of nanosuspensions can increase the surface area of a drug, leading to faster dissolution and improved absorption. nih.gov

Formulation with Excipients: Using co-solvents, micelles, or creating solid dispersions can enhance the solubility of poorly soluble drugs. nih.gov

Advanced Delivery Vehicles: Encapsulating compounds in systems like liposomes or polymer microparticles can control their release profile and improve delivery. nih.govescholarship.org For instance, research into producing polymer microparticles using greener solvents like dimethyl carbonate has shown promise for creating vehicles with desirable sustained-release profiles. escholarship.org

Disposition and metabolism studies are equally important. Research on the related compound N-butylbenzenesulfonamide in rats and mice has provided a framework for such investigations. These studies involve tracking the absorption, distribution, metabolism, and excretion (ADME) of the compound. nih.gov Findings from these studies, such as high plasma protein binding and extensive metabolism in the liver, are crucial for interpreting toxicology data and predicting the compound's behavior in humans. nih.gov Similar rigorous bioavailability and ADME studies would be essential for advancing the research of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.